

Physical properties of 5'-Hydroxy-2'-nitroacetophenone.

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Compound of Interest

Compound Name:	1-(5-Hydroxy-2-nitrophenyl)ethanone
Cat. No.:	B1585161

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An In-depth Technical Guide to the Physicochemical Properties of Hydroxy-Nitroacetophenone Isomers for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of hydroxylated nitroacetophenone derivatives, with a primary focus on the well-characterized compound 2'-Hydroxy-5'-nitroacetophenone (CAS: 1450-76-6). Due to the limited availability of specific experimental data for the 5'-Hydroxy-2'-nitroacetophenone isomer in publicly accessible literature, this document will leverage the extensive data on its 2'-hydroxy counterpart as an authoritative case study. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding the molecular characteristics, analytical validation, and safe handling of this important class of chemical intermediates. The guide integrates theoretical principles with practical experimental protocols, ensuring a narrative grounded in expertise and trustworthiness.

Introduction and Isomeric Context

Hydroxy-nitroacetophenones are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry where they serve as precursors to a variety of active pharmaceutical ingredients (APIs).^[1] The specific positioning of the hydroxyl (-OH) and nitro (-NO₂) functional groups on the phenyl ring dramatically influences the molecule's reactivity, electronic properties, and intermolecular interactions.

This guide centers on 2'-Hydroxy-5'-nitroacetophenone, an aromatic ketone whose structure is foundational for creating more complex molecules, including heterocyclic compounds.[\[1\]](#)[\[2\]](#) Understanding its physical properties is not merely an academic exercise; it is a prerequisite for successful reaction design, process optimization, purification, and formulation in drug discovery and development. We will explore its identity, physicochemical parameters, detailed spectroscopic profile, and essential safety protocols.

Chemical Identity and Core Properties

The foundational step in any chemical investigation is the unambiguous identification of the compound. The properties outlined below pertain to 2'-Hydroxy-5'-nitroacetophenone.

Table 1: Chemical Identifiers and Physicochemical Properties of 2'-Hydroxy-5'-nitroacetophenone

Property	Value	Source(s)
IUPAC Name	1-(2-hydroxy-5-nitrophenyl)ethanone	[2]
Synonyms	2-Hydroxy-5-nitroacetophenone	[2] [3]
CAS Number	1450-76-6	[2] [4] [5] [6]
Molecular Formula	C ₈ H ₇ NO ₄	[2] [3] [4] [5]
Molecular Weight	181.15 g/mol	[2] [3] [4] [5] [6]
Appearance	Light orange to yellow/green crystalline powder	[7]
Melting Point	100-104 °C (lit.)	[3] [4] [7]
Canonical SMILES	CC(=O)C1=CC(=C(C=C1)O)--INVALID-LINK--[O-]	[2] [7]
InChI Key	LNCBPUWMGYOISS-UHFFFAOYSA-N	[2] [7]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The interplay between the acetyl, hydroxyl, and nitro groups creates a distinct and interpretable spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. For 2'-Hydroxy-5'-nitroacetophenone, the expected signals in a standard solvent like DMSO-d₆ or CDCl₃ are highly characteristic.

- ¹H NMR (Proton NMR): The proton spectrum reveals the specific electronic environment of each hydrogen atom.
 - Hydroxyl Proton (-OH): A broad singlet, typically observed far downfield (>10 ppm), is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is due to chemical exchange.
 - Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as distinct multiplets. The proton ortho to the carbonyl group will be the most deshielded due to the anisotropic effect of the C=O bond. The relative positions and coupling constants (J-values) will definitively establish the 1,2,4-substitution pattern.
 - Methyl Protons (-CH₃): A sharp singlet integrating to three protons will be observed, typically in the 2.5-2.7 ppm region. Its position reflects the deshielding effect of the adjacent carbonyl group.
- ¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.
 - Carbonyl Carbon (C=O): The ketone carbon is the most deshielded, appearing as a singlet around 200 ppm.
 - Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) will have their chemical shifts significantly influenced by these substituents. Quaternary carbons will typically show lower intensity.

- Methyl Carbon (-CH₃): An upfield signal, generally between 25-30 ppm, corresponds to the acetyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample, this is typically performed using a KBr pellet to eliminate solvent interference.

- O-H Stretch: A very broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.
- C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.
- C=O Carbonyl Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is the hallmark of the conjugated ketone.[8] Intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this frequency compared to a non-hydroxylated analog.[9]
- N-O Asymmetric & Symmetric Stretch: Two strong bands are characteristic of the nitro group, typically found near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
- C=C Aromatic Stretch: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

- Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 181, corresponding to the molecular weight of C₈H₇NO₄.[2]
- Key Fragmentation Pathways:
 - Loss of Methyl Radical (M-15): A prominent peak is expected at m/z 166, resulting from the cleavage of the acetyl methyl group (•CH₃).[2] This forms a stable acylium ion.
 - Loss of Acetyl Radical (M-43): Cleavage of the entire acetyl group (•COCH₃) would result in a peak at m/z 138.

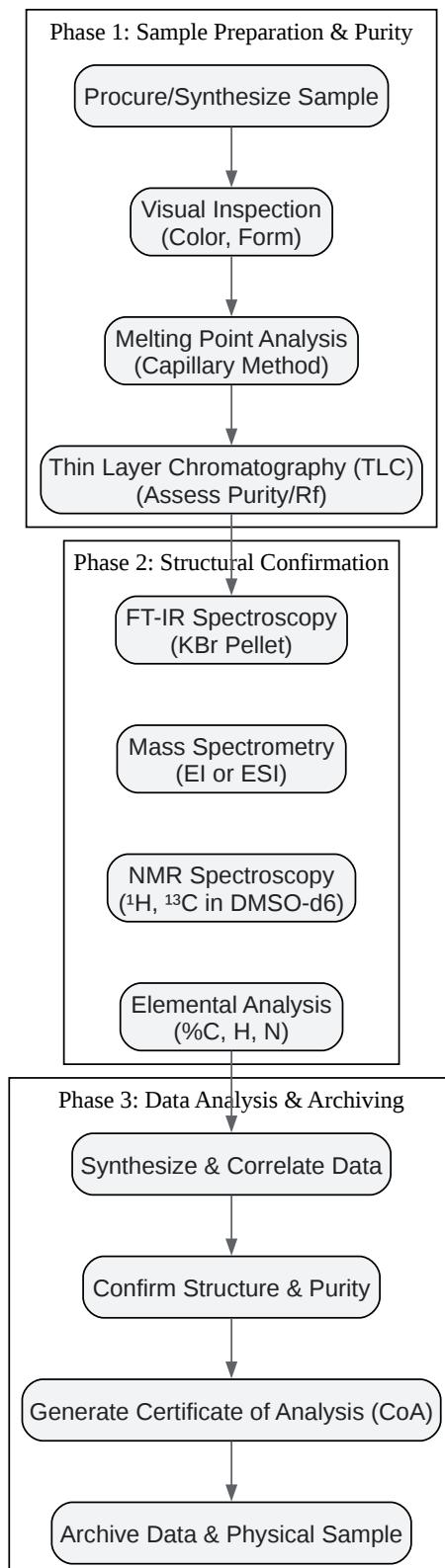
- Other Fragments: A peak at m/z 120 is also noted as significant, potentially arising from subsequent rearrangements and loss of other neutral molecules like NO₂.^[2] The principles of fragmentation for acetophenone derivatives are well-established and serve as a guide for interpretation.^[10]

Experimental Workflows and Protocols

To ensure data integrity, standardized and well-documented protocols are essential.

General Characterization Workflow

The logical flow for characterizing a newly synthesized or procured batch of 2'-Hydroxy-5'-nitroacetophenone is critical for quality control and research applications.

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Caption: Standard workflow for the physicochemical characterization of a solid organic compound.

Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

Causality: This method is chosen for solid samples to avoid solvent peaks that could obscure important spectral regions. The KBr is transparent to IR radiation in the standard range (4000-400 cm^{-1}).

- Preparation: Gently grind ~1-2 mg of 2'-Hydroxy-5'-nitroacetophenone with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO_2 and H_2O .
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: Process the resulting spectrum by performing a baseline correction and labeling significant peaks.

Protocol: ^1H NMR Sample Preparation

Causality: Deuterated solvents (e.g., DMSO-d₆) are used because they will not produce a large interfering signal in the proton spectrum. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a single sharp peak at 0 ppm that does not overlap with most organic proton signals.

- Sample Weighing: Accurately weigh 5-10 mg of 2'-Hydroxy-5'-nitroacetophenone into a clean, dry NMR tube.

- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.
- Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution.
- Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and proceed with instrument tuning, locking, shimming, and data acquisition as per the spectrometer's standard operating procedure.

Safety, Handling, and Storage

Authoritative safety data is crucial for mitigating risk in a laboratory setting.

- Hazard Identification: 2'-Hydroxy-5'-nitroacetophenone is classified as an irritant.[2]
 - GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
 - Signal Word: Warning.[2]
- Recommended Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or face shield.[6][11]
 - Hand Protection: Chemically resistant gloves (e.g., nitrile).[6][11]
 - Respiratory Protection: For fine powders, use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood.[6][11]
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[11][12]

Conclusion

2'-Hydroxy-5'-nitroacetophenone is a well-defined crystalline solid with a distinct and predictable set of physical properties. Its identity and purity are readily confirmed through a combination of melting point analysis and spectroscopic techniques, including NMR, FT-IR, and mass spectrometry. The intramolecular hydrogen bonding between the ortho-hydroxyl and acetyl groups is a key structural feature that significantly influences its spectral characteristics. A thorough understanding of these properties, coupled with adherence to strict safety protocols, enables researchers to confidently utilize this versatile intermediate in the synthesis of novel compounds for pharmaceutical and chemical research.

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